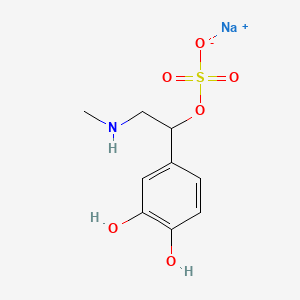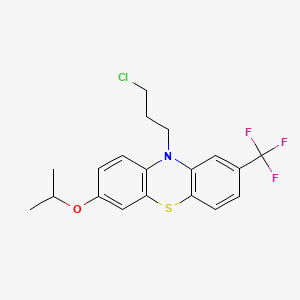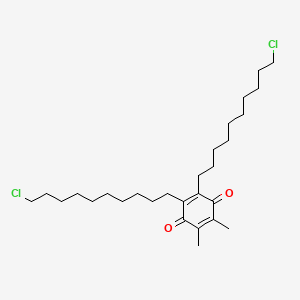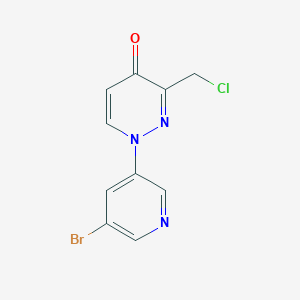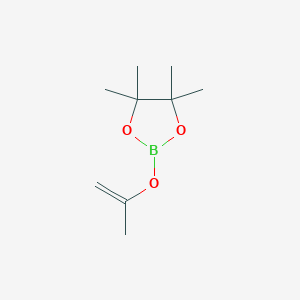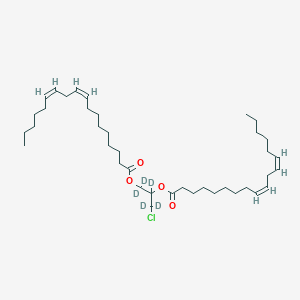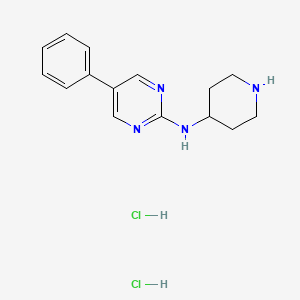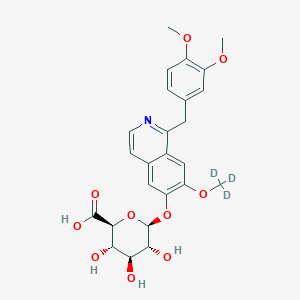![molecular formula C32H37N2O2RuS B13851718 [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) is a complex organometallic compound that features a ruthenium center coordinated with various ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) typically involves the coordination of ruthenium with the specified ligands. One common method involves the reaction of ruthenium chloride with [(1S,2S)-2-amino-1,2-diphenylethyl]-(pentafluorophenyl)sulfonylazanide in the presence of 1-methyl-4-propan-2-ylbenzene .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: The compound can be reduced, often using hydrogen or other reducing agents.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Aplicaciones Científicas De Investigación
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): has several scientific research applications:
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicinal Chemistry: Ruthenium complexes are being explored for their potential as anticancer agents due to their ability to interact with DNA and proteins.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) exerts its effects involves the coordination of the ruthenium center with various molecular targets. This coordination can alter the electronic properties of the target molecules, leading to changes in their reactivity and function. The specific pathways involved depend on the application, such as catalysis or medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ruthenium complexes with different ligands, such as:
- Ruthenium(2+) chloride [(1S,2S)-2-amino-1,2-diphenylethyl] [pentafluorophenyl)sulfonyl]azanide - 1-isopropyl-4-methylbenzene
- Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
Uniqueness
The uniqueness of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) lies in its specific combination of ligands, which can impart unique reactivity and properties compared to other ruthenium complexes .
Propiedades
Fórmula molecular |
C32H37N2O2RuS |
|---|---|
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) |
InChI |
InChI=1S/C21H20N2O2S.C10H14.CH3.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H3;/q-2;;-1;+3/t20-,21-;;;/m0.../s1 |
Clave InChI |
JLXLTHVBMFDOOT-XCPIVNJJSA-N |
SMILES isomérico |
[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].[Ru+3] |
SMILES canónico |
[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


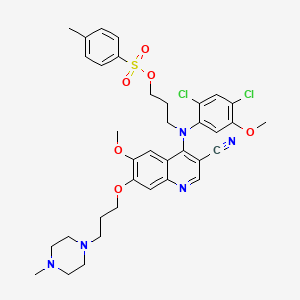

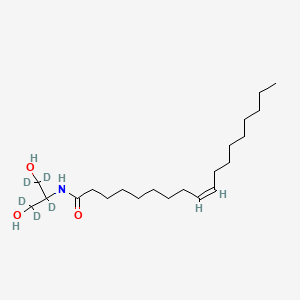
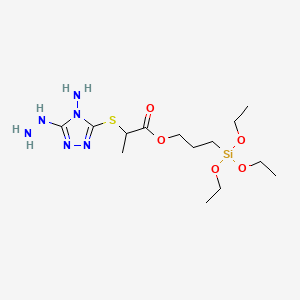
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
